1H-Indazol-3-amine hydrochloride
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Overview
Description
1H-Indazol-3-amine hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazol-3-amine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . The reaction typically involves 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization in DMSO under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and palladium are commonly used to facilitate the cyclization and formation of the indazole ring .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
1H-Indazol-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine hydrochloride primarily involves its interaction with molecular targets such as tyrosine kinases. The compound acts as a hinge-binding fragment, effectively binding to the hinge region of the kinase, thereby inhibiting its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
1H-Indazole: A closely related compound with similar structural features but lacking the amine group at the 3-position.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
Uniqueness: 1H-Indazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8ClN3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1H-indazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H,(H3,8,9,10);1H |
InChI Key |
JOWDKOUQJXQNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)N.Cl |
Origin of Product |
United States |
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